molecular formula C8H17N3 B14159405 Aziridine, 1,1'-((ethylimino)dimethylene)bis- CAS No. 3974-85-4

Aziridine, 1,1'-((ethylimino)dimethylene)bis-

Cat. No.: B14159405
CAS No.: 3974-85-4
M. Wt: 155.24 g/mol
InChI Key: IASXLZOCNWJNFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aziridine, 1,1’-((ethylimino)dimethylene)bis- is an organic compound that features a three-membered heterocyclic ring containing nitrogen. This compound is part of the aziridine family, which is known for its significant ring strain and reactivity. Aziridines are of great interest in medicinal chemistry due to their potential biological activities and their role as intermediates in the synthesis of various nitrogen-containing compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aziridine, 1,1’-((ethylimino)dimethylene)bis- can be synthesized through several methods. One common approach involves the aziridination of alkenes using electrophilic nitrogen sources. This method typically employs reagents such as iminoiodinane or organoazides, which facilitate the formation of the aziridine ring . Another method involves the cyclization of carbon-imine compounds, which can be achieved under basic conditions .

Industrial Production Methods

Industrial production of aziridines often involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Aziridine, 1,1’-((ethylimino)dimethylene)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include Lewis acids, bases, and various nucleophiles. Reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions .

Major Products Formed

The major products formed from these reactions include open-chain amines, aziridine N-oxides, and substituted aziridines. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Mechanism of Action

The mechanism of action of aziridine, 1,1’-((ethylimino)dimethylene)bis- involves the nucleophilic attack on the strained three-membered ring, leading to ring opening and the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, such as polymerization or cross-linking . The molecular targets and pathways involved include various enzymes and receptors that interact with the aziridine ring, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aziridine, 1,1’-((ethylimino)dimethylene)bis- is unique due to its specific structure and reactivity, which make it a valuable intermediate in organic synthesis and a potential candidate for various biological applications. Its ability to undergo a wide range of chemical reactions and form stable products sets it apart from other similar compounds .

Properties

CAS No.

3974-85-4

Molecular Formula

C8H17N3

Molecular Weight

155.24 g/mol

IUPAC Name

N,N-bis(aziridin-1-ylmethyl)ethanamine

InChI

InChI=1S/C8H17N3/c1-2-9(7-10-3-4-10)8-11-5-6-11/h2-8H2,1H3

InChI Key

IASXLZOCNWJNFG-UHFFFAOYSA-N

Canonical SMILES

CCN(CN1CC1)CN2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.